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Compound of Interest

Compound Name: Gefitinib impurity 2

Cat. No.: B193442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available chemical

data for Gefitinib Impurity 2, identified as N-(3-chloro-4-fluorophenyl)-6,7-

dimethoxyquinazolin-4-amine. While specific, publicly available spectroscopic data (NMR, MS,

IR) for this impurity is limited, this document outlines the necessary experimental protocols for

its characterization. Furthermore, it details the critical EGFR signaling pathway targeted by the

parent drug, Gefitinib, offering context for the impurity's potential biological significance.

Introduction to Gefitinib and Its Impurities
Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that

specifically inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor

(EGFR).[1] The presence of impurities in active pharmaceutical ingredients (APIs) like Gefitinib

is a critical quality attribute that must be carefully controlled and characterized to ensure the

safety and efficacy of the drug product. "Gefitinib Impurity 2," also known as "Gefitinib

Impurity II," is one such process-related impurity.

Chemical Identity of Gefitinib Impurity 2
Based on available chemical supplier information, Gefitinib Impurity 2 is identified as N-(3-

chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Table 1: Chemical Identification of Gefitinib Impurity 2
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Parameter Value

IUPAC Name
N-(3-chloro-4-fluorophenyl)-6,7-

dimethoxyquinazolin-4-amine

Synonyms
Gefitinib Impurity II, O-Desmorpholinopropyl-O-

methyl-gefitinib

CAS Number 153437-78-6

Molecular Formula C₁₆H₁₃ClFN₃O₂

Molecular Weight 333.75 g/mol

Spectroscopic Data of Gefitinib Impurity 2
As of the date of this document, detailed experimental spectroscopic data (NMR, MS, IR) for N-

(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is not publicly available.

Pharmaceutical reference standards for this impurity are available from commercial suppliers,

and these typically include a Certificate of Analysis with characterization data. For research and

drug development purposes, it is essential to obtain a certified reference standard and perform

the spectroscopic analyses outlined in the experimental protocols below.

To illustrate the expected data format, the following tables are provided as templates.

Table 2: Representative ¹H and ¹³C NMR Data (Placeholder)

¹H NMR ¹³C NMR

Chemical Shift (ppm) Multiplicity

Data not available Data not available

... ...

Table 3: Representative Mass Spectrometry Data (Placeholder)
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Technique Ionization Mode
Mass-to-Charge

Ratio (m/z)
Assignment

ESI-MS Positive Data not available [M+H]⁺

HRMS Positive Data not available
Calculated for

C₁₆H₁₄ClFN₃O₂⁺

Table 4: Representative Infrared (IR) Spectroscopy Data (Placeholder)

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

Data not available Data not available Data not available

... ... ...

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of small

molecule impurities such as Gefitinib Impurity 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the impurity by analyzing the chemical

environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the Gefitinib Impurity 2 reference standard.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure complete dissolution; gentle vortexing or sonication may be applied.
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Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.

Data Acquisition:

¹H NMR:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

2D NMR (if required for complex structures):

Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be

performed to further confirm the structure.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the ¹H NMR signals to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the impurity and to obtain information about its

fragmentation pattern for structural confirmation.

Methodology:

Sample Preparation:

Prepare a dilute solution of the Gefitinib Impurity 2 reference standard (typically 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile.

The solvent should be compatible with the chosen ionization technique.

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-

Resolution Mass Spectrometry (HRMS) is recommended for accurate mass

measurement.

Data Acquisition:

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled

with a liquid chromatography (LC) system.

Acquire mass spectra in both positive and negative ion modes to determine the most

sensitive ionization mode.

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion

to generate a fragmentation spectrum.

Data Analysis:

Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
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For HRMS data, calculate the elemental composition from the accurate mass

measurement.

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of

the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the impurity molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid reference standard

directly onto the ATR crystal. This is often the simplest and preferred method.

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of

dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment (or the pure KBr

pellet).

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them to the specific functional

groups present in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).

Gefitinib Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor

Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g.,

EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[1][2] This

phosphorylation event triggers the activation of several downstream signaling cascades that

are crucial for cell proliferation, survival, and differentiation. The two major pathways affected

by Gefitinib are:

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell

proliferation.

The PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival and

apoptosis.[1][3]

By blocking the initial phosphorylation of EGFR, Gefitinib effectively shuts down these

downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

[1]

Caption: Gefitinib inhibits the EGFR signaling pathway.

Conclusion
The characterization of impurities is a fundamental aspect of pharmaceutical development and

quality control. While specific spectroscopic data for Gefitinib Impurity 2 (N-(3-chloro-4-

fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) is not readily available in the public domain,

this guide provides the necessary framework for its analysis. The detailed experimental

protocols for NMR, MS, and IR spectroscopy will enable researchers to generate the required

data for structural elucidation and confirmation. Understanding the mechanism of action of the

parent drug, Gefitinib, through the inhibition of the EGFR signaling pathway, provides a crucial

context for assessing the potential impact of this and other related impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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